molecular formula C29H33ClN2O3 B12426230 Loperamide-d6 N-Oxide

Loperamide-d6 N-Oxide

Cat. No.: B12426230
M. Wt: 499.1 g/mol
InChI Key: KXVSBTJVTUVNPM-WFGJKAKNSA-N
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Description

Loperamide-d6 N-Oxide is a deuterated analog of Loperamide N-Oxide, which is a derivative of loperamide. Loperamide is widely known for its use as an anti-diarrheal agent. The deuterated form, this compound, is primarily used in scientific research for analytical and pharmacokinetic studies due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Loperamide-d6 N-Oxide involves several steps:

    Starting Material: The synthesis begins with diphenylacetonitrile, which reacts with sodium amide.

    Oxirane Introduction: Oxirane is introduced to the reaction mixture.

    Hydrogen Bromide Addition: A glacial acetic acid solution of hydrogen bromide is added to obtain 4-bro-2,2-dibenzylbutyric acid.

    Acylation: The 4-bro-2,2-dibenzylbutyric acid undergoes acylation chlorination with sulfoxide chloride.

    Dimethylamine Acylation: Dimethylamine is introduced for acylation in toluene and water.

    Final Reaction: The compound reacts with 4-hydroxyl-4-p-chlorophenylpiperidine to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen sites.

    Reduction: The compound can be reduced back to its parent form, Loperamide-d6.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings and the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions.

Major Products:

Scientific Research Applications

Loperamide-d6 N-Oxide is extensively used in scientific research, including:

Mechanism of Action

Loperamide-d6 N-Oxide exerts its effects by acting on the mu-opioid receptors located on the circular and longitudinal intestinal muscles. This binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity. By inhibiting the excitability of enteric neurons, it suppresses gastrointestinal motility and reduces diarrhea .

Comparison with Similar Compounds

    Loperamide N-Oxide: The non-deuterated form, used similarly in research and medicine.

    Diphenoxylate: Another anti-diarrheal agent with similar pharmacological properties.

    Codeine: An opioid with anti-diarrheal effects but with central nervous system activity.

Uniqueness: Loperamide-d6 N-Oxide is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements in research. Its lack of central nervous system activity makes it safer for use in anti-diarrheal applications compared to other opioids .

Properties

Molecular Formula

C29H33ClN2O3

Molecular Weight

499.1 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3

InChI Key

KXVSBTJVTUVNPM-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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